molecular formula C6F11NO B3146561 Perfluoro(2-methyl-3-oxahexanenitrile) CAS No. 60308-66-9

Perfluoro(2-methyl-3-oxahexanenitrile)

Cat. No. B3146561
CAS RN: 60308-66-9
M. Wt: 311.05 g/mol
InChI Key: JCSALILNGARMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro(2-methyl-3-oxahexanenitrile) is a chemical compound with the molecular formula C6F11NO and a molecular weight of 311.05 . It is also known by other synonyms such as Perfluor-2-methyl-oxahexan-carbonitril .


Molecular Structure Analysis

The molecular structure of Perfluoro(2-methyl-3-oxahexanenitrile) consists of a carbon backbone with fluorine atoms and a nitrile group attached. The exact structure can be found in the MOL file provided by chemical databases .

Scientific Research Applications

  • Chemical Stability and Reactivity : Perfluoro(2-methyl-3-oxahexanenitrile) and similar compounds exhibit high thermal and photolytic stability, making them potentially useful in applications requiring stable fluorinated compounds. The failure of certain perfluorinated compounds to isomerize is rationalized in terms of partial aromaticity resulting from negative hyperconjugation (Carson & Roberts, 1986).

  • Synthesis of Fluorinated Heterocycles : This compound is used in the synthesis of various fluorinated heterocycles, showcasing its versatility in creating diverse chemical structures. This is exemplified by reactions with bifunctional nucleophiles leading to the formation of fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives (Filyakova et al., 2014).

  • Interaction with Other Chemicals : Perfluoro(2-methyl-3-oxahexanenitrile) reacts with various chemicals like sulfur dioxide, producing cyclic adducts. These interactions are crucial in developing new chemical entities and understanding the reactivity of perfluorinated compounds (Arfaei & Smith, 1984).

  • Environmental Impact Studies : The compound's atmospheric fate and impact have been studied, especially its role as a possible greenhouse gas. Such studies are essential for understanding and mitigating potential environmental risks associated with fluorinated compounds (Ren et al., 2019).

  • Catalytic Activity in Chemical Reactions : Modified ruthenium complexes with perfluoro(2-methyl-3-oxahexanenitrile) have been investigated for their catalytic activity in ring-closing metathesis reactions. This highlights the compound's potential in catalysis and synthetic chemistry applications (Lipovská et al., 2016).

  • Applications in Polymer Chemistry : Its derivatives are used in polymer chemistry, particularly in cross-linking processes. This application is significant in the development of new materials with desirable properties (Banks et al., 1972).

  • Gas Separation Technologies : Perfluoro(2-methyl-3-oxahexanenitrile) derivatives are utilized in creating membranes for gas separations, demonstrating their usefulness in industrial separation processes (Okamoto et al., 2014).

  • Flame Retardant Properties : It has been studied for its flame-retardant effect and application in protecting molten magnesium, extinguishing agents, and cleaning compositions, highlighting its potential in safety and environmental applications (Wang Zhan-wei, 2011).

Safety and Hazards

Perfluoro(2-methyl-3-oxahexanenitrile) is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Future Directions

While specific future directions for Perfluoro(2-methyl-3-oxahexanenitrile) are not available, there is ongoing research into per- and polyfluoroalkyl substances (PFAS), which includes chemicals like Perfluoro(2-methyl-3-oxahexanenitrile). This research aims to better understand the sources, concentrations, and exposures of these substances, as well as to identify critical information gaps and needs .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11NO/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSALILNGARMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896497
Record name 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro(2-methyl-3-oxahexanenitrile)

CAS RN

60308-66-9
Record name 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(2-methyl-3-oxahexanenitrile)
Reactant of Route 2
Reactant of Route 2
Perfluoro(2-methyl-3-oxahexanenitrile)
Reactant of Route 3
Perfluoro(2-methyl-3-oxahexanenitrile)
Reactant of Route 4
Perfluoro(2-methyl-3-oxahexanenitrile)
Reactant of Route 5
Reactant of Route 5
Perfluoro(2-methyl-3-oxahexanenitrile)
Reactant of Route 6
Perfluoro(2-methyl-3-oxahexanenitrile)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.